N-carbobenzoxy-serine

Catalog No.
S703876
CAS No.
2768-56-1
M.F
C11H13NO5
M. Wt
239.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-carbobenzoxy-serine

CAS Number

2768-56-1

Product Name

N-carbobenzoxy-serine

IUPAC Name

3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)

InChI Key

GNIDSOFZAKMQAO-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-Cbz-dl-serine;Z-DL-Ser-OH;2768-56-1;N-Carbobenzoxy-DL-serine;N-Carbobenzyloxy-DL-serine;Cbz-DL-Serine;n-carbobenzoxy-serine;N-Benzyloxycarbonyl-DL-serine;GNIDSOFZAKMQAO-UHFFFAOYSA-N;DL-Serine,N-[(phenylmethoxy)carbonyl]-;Serine,N-benzylester,DL-;2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoicacid;CBZ-SER-OH;N-[(Benzyloxy)carbonyl]serine;2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoicacid;L-Serine,N-[(phenylmethoxy)carbonyl]-;Cbz-DL-Ser-OH;ACMC-209uhf;AC1L2PZP;AC1Q5SJU;Carbobenzyloxy-d,l-serine;ACMC-209uh4;C9004_ALDRICH;Oprea1_876194;SCHEMBL457686

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O

The exact mass of the compound N-Carbobenzoxy-DL-serine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-carbobenzoxy-DL-serine (Z-DL-Ser-OH) is a high-purity (>98%), synthetically versatile, racemic N-protected amino acid building block. Presenting as a white crystalline powder, it features a base-stable carbobenzyloxy (Cbz) protecting group and a reactive side-chain hydroxyl, making it highly soluble in polar organic solvents such as methanol and dimethyl sulfoxide . In industrial and laboratory procurement, it is primarily sourced as a cost-effective precursor for ring-opening polymerizations, complex peptidomimetic library generation, and the synthesis of non-chiral or racemic pharmaceutical intermediates where orthogonal deprotection via catalytic hydrogenation is required[1].

Substituting N-Cbz-DL-serine with its enantiopure counterpart, N-Cbz-L-serine, introduces unnecessary procurement costs in applications like poly(DL-aminoserinate) synthesis or racemic library generation, where stereocontrol is either irrelevant or actively avoided to prevent rigid secondary polymer structures[1]. Attempting to substitute with Fmoc-DL-serine fails in synthetic routes requiring basic conditions (e.g., sodium methoxide treatments), as the Fmoc group is rapidly cleaved by bases, whereas the Cbz group remains intact [2]. Furthermore, relying on unprotected DL-serine forces laboratories to perform in-house Schotten-Baumann protection using highly toxic, corrosive benzyl chloroformate (Cbz-Cl), which adds a low-yielding synthetic step and complicates downstream purification .

Precursor Suitability for Hydrolytically Degradable Polycations

N-Cbz-DL-serine serves as the direct monomer precursor for N-carbobenzoxy serine lactones, which undergo ring-opening polymerization to form poly(DL-aminoserinate) (PSA). When complexed with polyanions for drug delivery, PSA exhibits complete hydrolytic degradability into DL-serine in aqueous media [1]. In contrast, polycations derived from L-enantiomers (like poly-L-lysine) are hydrolytically stable and rely entirely on enzymatic degradation (e.g., via trypsin), which can be inconsistent in varying physiological environments [1]. The racemic nature of the DL-precursor prevents the formation of rigid secondary structures, enhancing aqueous processability and degradation kinetics.

Evidence DimensionPolymer degradation mechanism in aqueous polyplexes
Target Compound DataHydrolytically degradable into DL-serine
Comparator Or BaselinePoly-L-lysine (L-enantiomer baseline): Hydrolytically stable, requires enzymatic cleavage
Quantified DifferenceEnables enzyme-independent hydrolytic breakdown
ConditionsAqueous media, complexed with polyanions (e.g., polyacrylic acid)

Crucial for procuring precursors for biodegradable drug nanocarriers where predictable, enzyme-independent hydrolytic release is required.

Orthogonal Stability in Base-Catalyzed Combinatorial Synthesis

In the synthesis of diverse peptidomimetic libraries, such as aminothioether acids, the N-terminal protecting group must withstand side-chain or C-terminal modifications under basic conditions. N-Cbz-DL-serine maintains structural integrity during prolonged exposure to basic reagents like sodium methoxide (NaOMe) in methanol[1]. Conversely, Fmoc-protected comparators undergo rapid, quantitative deprotection under these exact conditions, ruining library fidelity. The Cbz group is later selectively removed via catalytic hydrogenation, providing a reliable orthogonal protection strategy that Fmoc or base-labile groups cannot match [1].

Evidence DimensionProtecting group stability under basic conditions
Target Compound DataStable to NaOMe/MeOH and secondary amines
Comparator Or BaselineFmoc-DL-Serine: Rapidly cleaved by basic conditions
Quantified DifferencePrevents premature N-terminal deprotection during base-catalyzed derivatization
ConditionsCombinatorial library synthesis using NaOMe in DMF/MeOH

Allows buyers to select a building block that survives basic downstream modifications, ensuring high-yield orthogonal synthesis.

Procurement Efficiency vs. In-House Protection

Procuring pre-protected N-Cbz-DL-serine at >98% purity eliminates the requirement for in-house protection of raw DL-serine. Laboratory-scale protection using benzyl chloroformate (Cbz-Cl) typically maxes out at 75-85% yield due to competing side reactions (e.g., over-acylation of the unprotected hydroxyl group) and requires extensive purification to remove residual benzyl alcohol . By sourcing the pre-protected compound, manufacturers save a synthetic step, eliminate the handling of toxic, corrosive Cbz-Cl, and ensure immediate readiness for peptide coupling or lactonization.

Evidence DimensionProcess yield and synthetic steps
Target Compound Data>98% purity, 0 in-house protection steps required
Comparator Or BaselineUnprotected DL-serine + Cbz-Cl: ~80% yield, 1 hazardous step
Quantified Difference~20% yield loss avoided, elimination of toxic reagent handling
ConditionsStandard laboratory Schotten-Baumann protection vs. direct procurement

Direct procurement of the Cbz-protected form streamlines manufacturing workflows and significantly reduces hazardous chemical exposure.

Precursor for Biodegradable Drug Nanocarriers

N-Cbz-DL-serine is the optimal starting material for synthesizing N-carbobenzoxy serine lactones. These lactones are polymerized to form poly(DL-aminoserinate), a polycation used in micellar drug delivery systems and DNA polyplexes that require reliable hydrolytic degradation rather than enzymatic breakdown [1].

Combinatorial Peptidomimetic Library Synthesis

Because the Cbz group is stable to basic conditions, this compound is heavily utilized in generating complex racemic libraries, such as aminothioether acids. It allows for aggressive side-chain modifications without premature N-terminal deprotection, which is a common failure point when using Fmoc-protected alternatives [2].

Cost-Effective Racemic Intermediate Production

For the synthesis of non-chiral small molecule drugs or racemic mixtures, N-Cbz-DL-serine provides a highly economical alternative to enantiopure N-Cbz-L-serine. It delivers the same orthogonal protection benefits while significantly reducing raw material costs at scale.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

239.07937252 Da

Monoisotopic Mass

239.07937252 Da

Heavy Atom Count

17

Other CAS

2768-56-1
1145-80-8

Dates

Last modified: 08-15-2023

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